molecular formula C15H23NO4 B12293639 Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate

Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate

Cat. No.: B12293639
M. Wt: 281.35 g/mol
InChI Key: YVDOZNHDZMCBLR-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate is an organic compound with a complex structure that includes benzylamino, hydroxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with a suitable precursor, followed by hydroxylation and esterification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(amino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate
  • Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-ethylpentanoate

Uniqueness

Methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

methyl 2-(benzylamino)-3-hydroxy-2-(hydroxymethyl)-4-methylpentanoate

InChI

InChI=1S/C15H23NO4/c1-11(2)13(18)15(10-17,14(19)20-3)16-9-12-7-5-4-6-8-12/h4-8,11,13,16-18H,9-10H2,1-3H3

InChI Key

YVDOZNHDZMCBLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(CO)(C(=O)OC)NCC1=CC=CC=C1)O

Origin of Product

United States

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